Product packaging for Uroguanylin(Cat. No.:CAS No. 152175-68-3)

Uroguanylin

Cat. No.: B126073
CAS No.: 152175-68-3
M. Wt: 1600.8 g/mol
InChI Key: SJMPVWVIVWEWJK-AXEIBBKLSA-N
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Description

Historical Context of Discovery and Early Characterization

The discovery of uroguanylin in 1993 emerged from research into the mechanisms of secretory diarrhea caused by bacterial heat-stable enterotoxins (STs). bohrium.comnih.gov Scientists identified a substance in the urine of the opossum that could activate the same intestinal receptor as these bacterial toxins, leading to its isolation and characterization. jpp.krakow.plpnas.org This newly found peptide was named "this compound" due to its initial isolation from urine and its structural similarity to guanylin (B122020), another peptide hormone. pnas.org

Early characterization revealed that this compound is a 16-amino acid peptide. wikipedia.org Structurally, it shares significant homology with guanylin and bacterial ST peptides. pnas.org This structural resemblance allows all three to bind to and activate the same receptor, known as guanylate cyclase-C (GC-C). pnas.orgnih.gov Initial studies demonstrated that synthetic this compound could stimulate the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in T84 human intestinal cells, a key step in initiating intestinal fluid secretion. pnas.org

This compound's Position within the Guanylin Peptide Family

This compound is a key member of the guanylin peptide family, a group of structurally related peptides that regulate salt and water transport. nih.govexploring-peptides.com This family also includes guanylin, lymphoguanylin, and renoguanylin. jpp.krakow.plnih.gov While guanylin was first isolated from the rat jejunum, this compound was identified in opossum urine. nih.govjpp.krakow.ploup.com

These peptides are characterized by their small size and the presence of cysteine residues that form disulfide bonds, which are crucial for their biological activity. researchgate.net Although they share a common receptor in the form of guanylate cyclase-C (GC-C), their expression patterns and physiological roles can differ. oup.comoup.com For instance, this compound is predominantly found in the proximal small intestine, whereas guanylin is more abundant in the distal small intestine and colon. jpp.krakow.ploup.com This differential distribution suggests distinct but complementary roles in the regulation of intestinal and renal function. oup.com

Table 1: Key Members of the Guanylin Peptide Family

PeptidePrimary Site of ExpressionYear of DiscoveryInitial Source of Isolation
This compoundDuodenum and proximal jejunum jpp.krakow.pl1993 jpp.krakow.plOpossum urine jpp.krakow.pl
GuanylinDistal small intestine and colorectum jpp.krakow.pl1992 frontiersin.orgRat jejunum oup.com
LymphoguanylinOpossum lymphatic tissues nih.gov--
RenoguanylinEels nih.gov--

Conceptual Framework: Endocrine, Paracrine, and Autocrine Signaling Roles

This compound exerts its physiological effects through a combination of signaling pathways, acting as an endocrine, paracrine, and autocrine mediator. oup.comoup.com This multifaceted signaling capacity allows it to regulate both local and distant target tissues.

Paracrine and Autocrine Signaling: Within the gastrointestinal tract, this compound functions primarily in a paracrine and autocrine manner. oup.com It is secreted by enteroendocrine cells into the intestinal lumen, where it binds to GC-C receptors on the apical membrane of neighboring enterocytes (paracrine) or on the same cell that secreted it (autocrine). wikipedia.orgoup.comnih.gov This local action stimulates the secretion of chloride and bicarbonate into the intestinal lumen, leading to the movement of water and maintaining mucosal hydration. exploring-peptides.comnih.gov

Endocrine Signaling: this compound also functions as an endocrine hormone, linking the gut to the kidneys. oup.comnih.gov After a salty meal, this compound is secreted from the intestine into the bloodstream. jpp.krakow.pl It then travels to the kidneys, where it is filtered and acts on GC-C receptors located on the apical membranes of renal tubular cells. nih.govnih.gov This activation leads to increased excretion of sodium (natriuresis) and water (diuresis), helping to maintain the body's salt and water balance. oup.comnih.gov This gut-kidney axis is a critical component of the physiological response to dietary salt intake. exploring-peptides.comahajournals.org

Table 2: Signaling Roles of this compound

Signaling TypeTarget TissuePrimary Effect
Paracrine/AutocrineIntestine oup.comStimulates intestinal fluid and electrolyte secretion exploring-peptides.comnih.gov
EndocrineKidney oup.comPromotes natriuresis and diuresis oup.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H101N17O25S4 B126073 Uroguanylin CAS No. 152175-68-3

Properties

CAS No.

152175-68-3

Molecular Formula

C61H101N17O25S4

Molecular Weight

1600.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1

InChI Key

SJMPVWVIVWEWJK-AXEIBBKLSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Other CAS No.

152175-68-3

sequence

QEDCELCINVACTGC

Synonyms

uroguanylin

Origin of Product

United States

Molecular and Genetic Foundations of Uroguanylin

Gene Expression and Tissue Distribution of Uroguanylin

This compound, encoded by the GUCA2B gene, is initially synthesized as a precursor, preprothis compound. oup.com Its expression is not confined to a single organ system; rather, messenger RNA (mRNA) transcripts for this compound have been identified in a diverse array of tissues, indicating a broad physiological significance. nih.gov Research has confirmed its presence in the digestive, renal, central nervous, reproductive, lymphoid, and cardiovascular systems. nih.govportlandpress.com This widespread distribution suggests that this compound may function through paracrine (acting on nearby cells) and/or autocrine (acting on the cell that produces it) mechanisms in many different tissues. oup.comnih.gov

Intestinal Mucosa Localization and Gradient along the GI Tract

The gastrointestinal (GI) tract is a primary site of this compound synthesis. icm.edu.pl The peptide is abundantly expressed in the intestinal epithelium, specifically within enterochromaffin cells. portlandpress.comnih.gov There is a distinct expression gradient along the GI tract, though this can vary between species.

In rats and humans, this compound mRNA levels are highest in the proximal small intestine, particularly the duodenum and jejunum, and tend to decrease progressively through the ileum and colon. icm.edu.plphysiology.org this compound is primarily expressed in the slightly acidic environments of the duodenum and jejunum. taylorandfrancis.com In contrast, studies on opossums show high levels of this compound mRNA in the duodenum as well as in the large intestine, including the cecum and colon. oup.comphysiology.org In horses, a similar pattern of high expression has been noted in the jejunum, ileum, and parts of the large intestine, with the lowest levels found in the stomach. frontiersin.org

This differential expression along the GI tract suggests specific roles in regulating intestinal function, such as fluid and electrolyte secretion, in different segments. icm.edu.plscielo.br

Renal Tissue Expression Patterns

This compound is intrinsically linked to renal function, not only as a circulating hormone acting on the kidney but also through its local production within renal tissues. bioscientifica.comphysiology.org The expression of this compound mRNA has been confirmed in the kidney. physiology.orgnih.gov This finding suggests the existence of an intrarenal signaling system where this compound acts locally to regulate salt and water transport. physiology.org

Studies in the opossum have detected this compound mRNA in the kidney and the urinary bladder. oup.com Furthermore, the receptors for this compound are localized to the renal proximal tubules, a key site for reabsorption and secretion. nih.gov Research has also shown that increased dietary salt intake can lead to an increase in this compound expression within the kidney, highlighting its role in maintaining sodium balance. nih.govfrontiersin.org

Central Nervous System Expression

Once thought to be primarily a gut and kidney-related peptide, this compound and its receptors are now known to be expressed in the central nervous system (CNS). frontiersin.orgresearchgate.netscielo.br In mice, this compound mRNA has been detected in the cerebral cortex, cerebellum, hypothalamus, and midbrain. frontiersin.org At the protein level, the precursor pro-uroguanylin has been identified in the mouse hypothalamus, mammillary bodies, and throughout the cerebral cortical layers. frontiersin.org

Expression has also been confirmed in the human brain, including the prefrontal cortex. frontiersin.org The presence of this compound in the CNS, particularly the hypothalamus, has led to research into its role as a satiety factor, where the circulating prohormone is converted to its active form within the brain to help regulate food intake. bioscientifica.comnih.gov

Presence in Reproductive and Lymphoid/Immune Systems

The expression of this compound extends to the reproductive and immune systems, suggesting functions beyond digestion and fluid balance. oup.comportlandpress.com

Reproductive System: this compound mRNA has been detected in the reproductive organs of the opossum, including the testis, prostate, uterus, and ovary. oup.com In humans, specific research has demonstrated that the prostate gland synthesizes and secretes this compound. nih.gov Both the mRNA and the peptide itself are located in the epithelial cells of the prostate glands, and it is secreted into prostatic fluid. nih.gov Additionally, this compound receptors have been localized to the seminiferous tubules of the testis. nih.gov

Lymphoid/Immune System: In the opossum, this compound mRNA transcripts have been found in tissues of the immune system, such as the spleen, thymus, and lymph nodes. oup.comscielo.br A related peptide, lymphoguanylin, was first discovered in the opossum spleen, further highlighting the activity of this peptide family within the immune system. portlandpress.comnih.gov

Expression in Cardiovascular Tissues

Evidence points to the cardiovascular system as another site of this compound expression. mRNA transcripts for pre-pro-uroguanylin have been found in both the atria and ventricles of the opossum heart. portlandpress.comphysiology.org The myocardium is considered a source of circulating this compound. nih.gov Furthermore, prothis compound is synthesized in the chromaffin cells of the heart, and this compound receptors have also been identified in cardiac tissue. physiology.org This suggests a potential role for this compound in cardiac function, possibly as part of an endocrine or paracrine system. physiology.org

Table 1: Tissue Distribution of this compound Expression

System Tissue/Organ Finding Species Citation
Gastrointestinal Duodenum, Jejunum Highest mRNA expression Rat, Human icm.edu.pl
Cecum, Colon High mRNA expression Opossum oup.com
Enterochromaffin Cells Site of synthesis General portlandpress.comnih.gov
Stomach Very low mRNA expression Rat icm.edu.pl
Renal Kidney mRNA expression Opossum, Mouse oup.comfrontiersin.org
Renal Proximal Tubules Receptor localization Opossum nih.gov
Urinary Bladder mRNA expression Opossum oup.com
Central Nervous Hypothalamus, Cerebellum mRNA and protein expression Mouse frontiersin.org
Cerebral Cortex mRNA and protein expression Mouse frontiersin.org
Prefrontal Cortex Protein expression Human frontiersin.org
Reproductive Prostate mRNA and protein expression; secretion Human nih.gov
Testis, Uterus, Ovary mRNA expression Opossum oup.com
Seminiferous Tubules Receptor localization Opossum nih.gov
Lymphoid/Immune Spleen, Thymus, Lymph Nodes mRNA expression Opossum oup.comscielo.br
Cardiovascular Atria, Ventricles mRNA expression Opossum portlandpress.comphysiology.org
Myocardium Site of expression General nih.gov

Biosynthesis and Post-translational Processing of Pro-uroguanylin

This compound is not synthesized directly in its final, active form. It is produced as a larger, inactive precursor protein known as pro-uroguanylin (proUGN), which itself is derived from a primary translation product called preprothis compound. portlandpress.combioscientifica.com The human version of preprothis compound is a polypeptide consisting of 109 to 112 amino acids. oup.com

The primary site of synthesis is the gut, particularly the enteroendocrine cells of the duodenal epithelium. bioscientifica.comresearchgate.net Following synthesis, the inactive prohormone is secreted. bioscientifica.com Activation occurs through post-translational processing, which involves enzymatic cleavage of the prohormone to release the smaller, bioactive this compound peptide. portlandpress.commdpi.com

This cleavage is not limited to a single location. It can occur in the lumen of the intestine after secretion. nih.gov Alternatively, pro-uroguanylin can be released into the bloodstream and circulate throughout the body. nih.gov In this case, processing can be a post-secretory event that is mediated locally by target organs. nih.gov For example, the kidney can convert the circulating prohormone into active this compound. frontiersin.org The hypothalamus in the central nervous system has also been shown to possess the necessary machinery to cleave pro-uroguanylin into its active form, enabling its function as a neuromodulator. nih.gov

Precursor (Pro-uroguanylin) Synthesis

Like many peptide hormones, this compound is not synthesized in its final, active form. It is initially produced as a larger precursor molecule called a prepropeptide. icm.edu.pl In humans, this precursor, known as preprothis compound, is a 112-amino acid polypeptide. icm.edu.plresearchgate.net This initial chain includes a 26-amino acid N-terminal signal peptide, which directs the molecule for secretion. icm.edu.pl Following the cleavage of this signal peptide, the resulting 86-residue molecule is called prothis compound, the direct, inactive prohormone of this compound. icm.edu.plresearchgate.net Prothis compound is the form that is secreted from the intestinal cells into both the gut lumen and the bloodstream. nih.govbioscientifica.com

Enzymatic Conversion to Biologically Active this compound

For prothis compound to become biologically active, it must undergo further enzymatic cleavage. nih.gov This conversion process involves the removal of a large portion of the N-terminal sequence of the prohormone to release the much shorter, active this compound peptide. physiology.org Evidence suggests this proteolytic cleavage can occur in different locations. In the gastrointestinal tract, particularly the duodenum where this compound is abundant, the pancreatic enzyme chymotrypsin (B1334515) may be involved in processing prothis compound into its active form. icm.edu.pl Additionally, conversion happens within the lumen of the renal tubules. physiology.organnualreviews.org This local activation in the kidney is significant, as it allows circulating, inactive prothis compound to be converted to active this compound at its site of action. annualreviews.org In cases of chronic renal failure, prothis compound becomes the main circulating form of the peptide, highlighting the kidney's role in its conversion. icm.edu.pl

Molecular Structure Features Influencing Biological Activity

Peptide Length and Disulfide Bond Formation

The final, biologically active form of this compound is a small peptide. The human version consists of 16 amino acids, while the forms found in rats, mice, and opossums are slightly shorter at 15 amino acids. icm.edu.pl A critical and defining feature of this compound's structure is the presence of two intramolecular disulfide bonds. icm.edu.plscielo.br These bonds are essential for its biological activity. icm.edu.plresearchgate.net In human this compound, these covalent linkages form between specific cysteine residues: one bond connects the cysteines at positions 4 and 12, and the second connects the cysteines at positions 7 and 15. researchgate.netahajournals.org This cross-linking creates a specific three-dimensional shape, including a distinct ring structure, which is indispensable for the peptide to bind to and activate its receptor. ahajournals.org

Structural Determinants of Receptor Affinity and Potency

The affinity and potency of this compound are dictated by specific amino acids in its sequence. The N-terminal region of the peptide plays a crucial role. physiology.org For instance, the N-terminal acidic amino acids, such as aspartic acid and glutamic acid, are responsible for the increased binding affinity and enhanced potency of this compound, particularly under acidic conditions. nih.govpnas.org Deleting these N-terminal acidic residues converts the peptide into an analogue that behaves more like guanylin (B122020), which has lower activity at acidic pH. nih.govpnas.org Furthermore, specific amino acid substitutions can modulate receptor affinity; a conservative substitution of aspartic acid with glutamic acid at position 3 (D3E) was found to increase the peptide's affinity for its receptor, guanylate cyclase-C (GC-C), by three- to four-fold. iiarjournals.org

pH-Dependent Conformational Stability and Activity

The biological activity of this compound is markedly dependent on the ambient pH. icm.edu.pl It is significantly more potent in acidic environments than in alkaline ones. icm.edu.plnih.gov At an acidic pH of 5.0, this compound can be up to 100-fold more potent than the related peptide guanylin. nih.govnih.gov Conversely, in alkaline conditions (pH 8.0), guanylin becomes more potent than this compound. nih.govnih.gov This pH sensitivity is directly linked to receptor binding affinity; this compound's affinity for its receptors increases approximately 10-fold under acidic conditions, a characteristic attributed to its N-terminal acidic residues. pnas.orgnih.gov Additionally, this compound can exist as two distinct conformational isomers, or topoisomers (termed A and B), due to the arrangement of the central loop relative to the plane of the disulfide bonds. ahajournals.org These isomers can interconvert in a slow, pH-dependent manner, and they exhibit different dose-response profiles, suggesting that the conformational state is a key regulator of its physiological action. ahajournals.orgrcsb.org

Protease Resistance Mechanisms

A key structural feature that distinguishes this compound from its close relative, guanylin, is its resistance to certain proteases. This resistance is conferred by the presence of an asparagine residue at position 9 of the peptide sequence. icm.edu.plnih.gov In contrast, guanylin has an aromatic amino acid (tyrosine or phenylalanine) at the equivalent position, which makes it susceptible to degradation by chymotrypsin, a protease abundant in the duodenum. icm.edu.plnih.gov The presence of asparagine protects this compound from being broken down by chymotrypsin-like proteases, not only in the intestine but also in the kidney tubules. icm.edu.plphysiology.org This inherent protease resistance allows this compound to remain active in environments where guanylin would be rapidly inactivated, a crucial factor for its function as a signaling molecule in both the digestive and renal systems. nih.govphysiology.org

Mentioned Chemical Compounds

Cellular and Molecular Mechanisms of Uroguanylin Action

Identification and Characterization of Uroguanylin Receptors

This compound and the related peptide guanylin (B122020) primarily exert their effects by activating membrane-bound guanylate cyclase (GC) receptors. nih.govscielo.br This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. nih.govfrontiersin.org Several members of the receptor guanylate cyclase family have been identified as targets for this compound.

The most well-characterized receptor for this compound is Guanylate Cyclase C (GC-C), also known as GUCY2C. oup.comfrontiersin.org It was first identified as the receptor for bacterial heat-stable enterotoxins (STa), which are structural and functional homologs of this compound. researchgate.netpnas.org GC-C is a type-I transmembrane protein composed of an extracellular ligand-binding domain, a single transmembrane segment, and an intracellular region containing a kinase homology domain and a guanylyl cyclase catalytic domain. researchgate.netnih.govresearchgate.net

A defining feature of GC-C is its highly specific localization to the apical (luminal) membrane of epithelial cells. frontiersin.orgoup.com This polarized distribution is observed predominantly in the epithelial cells lining the gastrointestinal tract, from the duodenum to the rectum. frontiersin.orgresearchgate.netfrontiersin.org This strategic positioning allows the receptor to interact with its ligands, like this compound, which are present in the intestinal lumen. researchgate.net Beyond the intestine, GC-C has also been found on the apical membrane of epithelial cells in other tissues, including the pancreatic ductal system, where it is co-localized with this compound. nih.govbioscientifica.com This specific localization is crucial for its function, as it enables a paracrine signaling mechanism where this compound secreted from enteroendocrine cells can directly activate adjacent enterocytes from the luminal side. researchgate.net The correct sorting of GC-C to the apical membrane is specified by a signal sequence within its cytosolic C-terminus. nih.gov

The quaternary structure of the GC-C receptor is essential for its function. Research indicates that GC-C exists in higher-ordered oligomeric states, with reports supporting both dimeric and trimeric complexes. nih.govscientificarchives.com Some studies suggest that the active GC-C complex is a trimer, with a calculated molecular mass under native conditions of approximately 393,000 Da, compared to a monomeric mass of about 140,000 Da. eur.nl Evidence from covalent cross-linking and gel filtration analysis of the intracellular domain of GC-C indicates that while dimers can form, a significant fraction exists as a catalytically active trimer. nih.gov The sequences required for this trimerization are present within the intracellular domain of the receptor. nih.gov A proposed model for activation suggests that ligand binding to the extracellular domain of a homo-trimeric GC-C complex induces a conformational change. researchgate.net This change facilitates an "internal dimerization" of two of the three intracellular catalytic domains, forming active catalytic sites and initiating cGMP synthesis. researchgate.neteur.nl

The catalytic activity of the GC-C receptor is modulated by intracellular factors, including adenosine (B11128) triphosphate (ATP) and Protein Kinase C (PKC).

ATP: ATP has been shown to enhance the ligand-dependent guanylyl cyclase activity of GC-C. nih.gov This regulation appears to be allosteric, where ATP binding to the kinase homology domain or the catalytic domain stabilizes the active conformation of the receptor, thereby increasing its maximal velocity and affinity for its substrate, GTP. nih.govscientificarchives.comnih.gov

Protein Kinase C (PKC): Unlike some other guanylate cyclase receptors, GC-C is not basally phosphorylated. nih.gov However, its activity can be increased through phosphorylation by PKC. scientificarchives.com Treatment of cells with phorbol (B1677699) esters, which activate PKC, leads to increased phosphorylation and a corresponding ~70% increase in GC-C activity. nih.govscientificarchives.com Conversely, activation of certain tyrosine kinases, such as c-Src, can inhibit the catalytic activity of GC-C through phosphorylation at specific tyrosine residues within the catalytic domain. researchgate.net

Table 1: Characteristics of Guanylate Cyclase C (GC-C) Receptor

Feature Description References
Full Name Guanylate Cyclase C (GUCY2C) oup.comfrontiersin.org
Type Type-I Transmembrane Receptor Guanylate Cyclase researchgate.netresearchgate.net
Primary Ligands This compound, Guanylin, Bacterial Heat-Stable Enterotoxins (STa) frontiersin.orgpnas.org
Cellular Localization Apical membrane of epithelial cells (e.g., intestine, pancreas) frontiersin.orgresearchgate.netnih.govnih.gov
Oligomeric State Exists as dimers and trimers; trimeric form is catalytically active nih.goveur.nlnih.gov
Intracellular Regulation Activity is positively modulated by ATP and Protein Kinase C (PKC) nih.govscientificarchives.com

In addition to GC-C, this compound has been shown to activate Guanylate Cyclase D (GC-D). frontiersin.org GC-D shares a similar domain organization with GC-C, possessing an extracellular ligand-binding domain, a single transmembrane region, and intracellular kinase homology and guanylyl cyclase domains. frontiersin.org However, its tissue expression pattern is markedly different. GC-D is expressed almost exclusively in a specific subset of neurons within the olfactory epithelium. frontiersin.orgpnas.org Research has demonstrated that these GC-D-expressing neurons respond to this compound and guanylin by generating action potentials, an effect mediated by an increase in intracellular cGMP. pnas.org This response is eliminated in mice lacking the gene for GC-D, confirming its essential role. pnas.org This finding implicates this compound in chemosensory functions, such as the detection of social cues in urine and feces that can influence behaviors like food preference. nih.govoup.comresearchgate.net

Evidence suggests the existence of other this compound-responsive receptors beyond GC-C and GC-D.

OK-GC: A novel receptor guanylate cyclase, designated OK-GC, was cloned from opossum kidney (OK) cells. scielo.brphysiology.org The mature protein is highly similar to intestinal GC-C, particularly in the catalytic domain. physiology.orgresearchgate.net Functional expression studies confirmed that OK-GC is activated by this compound, guanylin, and bacterial ST peptides. physiology.org The mRNA for OK-GC is most abundant in the kidney cortex and intestinal mucosa of the opossum. physiology.org The existence of this receptor helps explain findings that the kidneys of mice lacking GC-C still exhibit a natriuretic response to this compound, indicating a GC-C-independent signaling pathway in the kidney. nih.govnih.gov OK-GC is therefore considered a candidate for mediating the renal effects of this compound. scielo.brannualreviews.org

GC-G: Guanylate Cyclase G (GC-G) is another member of the receptor guanylate cyclase family. However, in humans, GC-G is considered a pseudogene and is not believed to function as a receptor. nih.gov

Table 2: Comparison of this compound Receptors

Receptor Primary Location Key Function Status in Humans References
GC-C Apical membrane of intestinal and pancreatic epithelia Regulation of ion/fluid transport Functional Receptor frontiersin.orgoup.comnih.gov
GC-D Olfactory sensory neurons Chemosensation, social cue detection Functional Receptor frontiersin.orgpnas.orgnih.gov
OK-GC Opossum kidney cortex and intestine Putative mediator of renal ion transport Not identified in humans scielo.brphysiology.org
GC-G - - Pseudogene nih.gov

Non-Guanylate Cyclase Receptors (e.g., G-Protein Coupled Receptors)

While the primary signaling pathway for this compound is through guanylate cyclase-C (GC-C), evidence suggests the existence of alternative, non-guanylate cyclase receptors. frontiersin.orgresearchgate.net In certain tissues, particularly the kidney, this compound's effects persist even in the absence of GC-C, pointing towards a distinct signaling mechanism. researchgate.netnih.gov Research indicates that this compound can activate a pertussis toxin-sensitive G-protein-coupled receptor (GPCR) in human proximal tubule cells. researchgate.netdoi.org This suggests a dual signaling capacity for this compound, where it can act through both GC-C and a GPCR. researchgate.net This cGMP-independent pathway is thought to involve a G-protein-coupled receptor that, when activated, may influence phospholipase A2 and the release of arachidonic acid. nih.gov

The existence of a GC-C-independent signaling pathway for this compound is supported by studies on GC-C-deficient mice, where the natriuretic and diuretic effects of this compound remain intact. researchgate.netnih.gov This has led to the hypothesis that an unidentified receptor, possibly a GPCR, mediates these renal responses. frontiersin.org In the brain, two distinct signaling mechanisms for this compound have been identified: a GC-C dependent pathway that hyperpolarizes neurons and a GC-C independent pathway that increases calcium levels in astrocytes. frontiersin.org

Guanylate Cyclase-Dependent Signaling Pathways

The canonical signaling pathway for this compound involves its binding to and activation of the transmembrane receptor guanylate cyclase-C (GC-C). frontiersin.orgnih.govresearchgate.net This receptor is predominantly expressed on the apical membrane of intestinal epithelial cells. nih.govresearchgate.net The binding of this compound to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylate cyclase catalytic domain. taylorandfrancis.com

Cyclic Guanosine Monophosphate (cGMP) Production and Intracellular Accumulation

Activation of GC-C by this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govtaylorandfrancis.comnih.gov This leads to a significant increase in the intracellular concentration of cGMP. nih.govoup.combmj.com This accumulation of cGMP serves as the primary second messenger for this compound's downstream effects in this pathway. nih.govscientificarchives.com The potency of this compound in stimulating cGMP production is pH-dependent; it is significantly more potent in acidic environments (pH 5.0) compared to alkaline conditions (pH 8.0). bmj.comnih.gov

cGMP-Dependent Protein Kinase Activation (PKG-II)

The elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKG-II). nih.govfrontiersin.orgscientificarchives.com PKG-II is a primary effector of cGMP signaling in the intestinal epithelium. frontiersin.org It is a serine/threonine kinase that, upon activation by cGMP, phosphorylates various downstream target proteins, thereby mediating many of this compound's physiological effects. frontiersin.orgresearchgate.net PKG-II is tethered to the apical membrane, placing it in close proximity to its key substrates. frontiersin.org

cGMP-Regulated Phosphodiesterases (PDE) Modulation

Intracellular cGMP levels are tightly regulated by phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. frontiersin.orgnih.gov this compound-induced cGMP signaling can be modulated by cGMP-regulated PDEs. scientificarchives.com Specifically, cGMP can inhibit the activity of PDE3, a phosphodiesterase that degrades cyclic adenosine monophosphate (cAMP). nih.govscientificarchives.com This inhibition of PDE3 leads to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). nih.govscientificarchives.com Furthermore, prolonged stimulation of GC-C can activate PDE5, a cGMP-specific phosphodiesterase, which then lowers intracellular cGMP levels in a negative feedback loop. frontiersin.org

Cyclic Nucleotide-Gated (CNG) Channel Modulation

Cyclic GMP can directly modulate the activity of cyclic nucleotide-gated (CNG) channels. frontiersin.orgresearchgate.netfrontiersin.org These channels are non-selective cation channels that open in response to the binding of cyclic nucleotides, leading to an influx of cations such as Ca2+. researchgate.netpancreapedia.org In the context of this compound signaling, cGMP-activated CNG channels can increase intracellular calcium levels. frontiersin.orgresearchgate.net This influx of calcium can then influence various cellular processes, including cell proliferation. frontiersin.orgjpp.krakow.pl The expression of CNG channels has been confirmed in various tissues, including the olfactory system and astrocytes. researchgate.netnih.gov

Downstream Ion Channel and Transporter Modulation

The activation of PKG-II and the modulation of other signaling components by cGMP ultimately lead to the regulation of various ion channels and transporters. A key target of PKG-II is the cystic fibrosis transmembrane conductance regulator (CFTR), an anion channel. frontiersin.orgscientificarchives.com Phosphorylation of CFTR by PKG-II (and also PKA) leads to its activation, resulting in the secretion of chloride (Cl-) and bicarbonate (HCO3-) into the intestinal lumen. nih.govfrontiersin.orgscientificarchives.com

Simultaneously, PKG-II inhibits the activity of the apical Na+/H+ exchanger (NHE2 and NHE3), which reduces sodium absorption. nih.govtaylorandfrancis.comjpp.krakow.pl The combined effect of increased anion secretion and decreased sodium absorption drives the movement of water into the intestinal lumen. researchgate.netjpp.krakow.pl this compound has also been shown to influence the expression of the Na+/K+-ATPase γ-subunit and the chloride channel, ClC-K2. frontiersin.org

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

A primary target of the this compound-induced cGMP signaling cascade is the cystic fibrosis transmembrane conductance regulator (CFTR), an anion channel. frontiersin.org Activation of GC-C by this compound leads to an increase in intracellular cGMP, which in turn activates PKGII. jpp.krakow.plportlandpress.com PKGII then phosphorylates the CFTR, leading to its activation. researchgate.netnih.gov This activation results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. frontiersin.orgoup.comaacrjournals.org The movement of these anions creates an osmotic gradient that drives water secretion, thus regulating intestinal fluid homeostasis. jpp.krakow.pl While this is the primary mechanism, cGMP can also indirectly activate the cAMP-dependent protein kinase A (PKA), which can also phosphorylate and activate CFTR. portlandpress.com This occurs through cGMP-mediated inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cAMP. portlandpress.com

Sodium-Hydrogen Exchanger (NHE) Inhibition

This compound also modulates intestinal sodium absorption by inhibiting the activity of the sodium-hydrogen exchanger (NHE), particularly the NHE2 and NHE3 isoforms located on the apical membrane of intestinal epithelial cells. jpp.krakow.plportlandpress.com This inhibition is mediated by the same GC-C/cGMP/PKGII signaling pathway. jpp.krakow.pl By reducing the activity of NHE, this compound decreases the absorption of sodium from the intestinal lumen. jpp.krakow.plportlandpress.com This action, coupled with the stimulation of anion secretion via CFTR, contributes to the net secretion of fluid and electrolytes into the intestine. jpp.krakow.pl In renal proximal tubules, this compound has been shown to inhibit NHE3-mediated bicarbonate reabsorption, an effect that involves both the cGMP/PKG and cAMP/PKA signaling pathways. physiology.orgnih.gov This inhibition leads to reduced NHE3 surface expression. nih.gov

Chloride Channel (ClC) Regulation

In addition to CFTR, other chloride channels are also implicated in this compound's mechanism of action. While a significant portion of this compound-induced anion secretion is dependent on CFTR, a minor degree of chloride secretion can still occur in its absence, suggesting the involvement of other chloride channels like the ClC family. portlandpress.com Furthermore, studies have shown that this compound administration can lead to the downregulation of the mRNA expression of the ClC-K2 chloride channel in the kidney. frontiersin.orgcapes.gov.brnih.gov This downregulation is thought to contribute to the natriuretic (sodium excretion) effect of this compound. capes.gov.brmedscape.com

Bicarbonate Transport Mechanisms

This compound plays a significant role in regulating bicarbonate (HCO₃⁻) transport, particularly in the intestine and kidney. In the intestine, this compound stimulates bicarbonate secretion, a process that is largely dependent on CFTR. nih.govoup.comaacrjournals.org This secretion helps to regulate the pH of the duodenal microclimate. jpp.krakow.pljpp.krakow.pl The activation of GC-C by this compound, especially in the acidic environment of the proximal duodenum, enhances bicarbonate secretion. physiology.org

In the kidney, this compound inhibits bicarbonate reabsorption in both the proximal and distal tubules. nih.govphysiology.orgresearchgate.net In the proximal tubule, this is primarily achieved through the inhibition of the NHE3 transporter. physiology.org In the distal tubule, this compound's effect on bicarbonate reabsorption involves the inhibition of both NHE and the vacuolar H⁺-ATPase. nih.gov The inhibition of H⁺-ATPase is mediated by a cGMP/PKG-dependent pathway and leads to a reduction in the cell surface abundance of the H⁺-ATPase B1 subunit. nih.gov

Guanylate Cyclase-Independent Signaling Mechanisms

Recent research has unveiled that this compound can also exert its effects through signaling pathways that are independent of its classical receptor, GC-C. These non-canonical pathways are particularly evident in tissues like the brain.

Regulation of Intracellular pH Homeostasis

This compound also participates in the regulation of intracellular pH (pHi) homeostasis through GC-C-independent mechanisms, particularly in astrocytes. By activating a GC-C-independent receptor, this compound influences the activity of transporters involved in pH regulation. nih.gov Specifically, this compound has been observed to increase the activity of the Na⁺/H⁺ exchanger (NHE) and stimulate HCO₃⁻ transport in astrocytes. nih.gov This leads to an increase in the recovery slope of pHi following an ammonia-induced acid load, indicating an enhanced capacity to restore pH balance. nih.gov This regulation of pHi in astrocytes by this compound may have implications for neuronal function. nih.gov In intestinal T84 cells, apical application of this compound can lead to intracellular alkalinization, which is thought to be an indirect effect on basolateral NHE1 and NHE4, which are important for pHi regulation. capes.gov.br

Interactive Data Table: Summary of this compound's Molecular Actions

Mechanism Signaling Pathway Key Effector(s) Primary Tissue(s) Outcome Reference(s)
CFTR ActivationGC-C/cGMP/PKGIICFTRIntestineIncreased Cl⁻ and HCO₃⁻ secretion researchgate.netjpp.krakow.plfrontiersin.orgportlandpress.comnih.govaacrjournals.org
NHE InhibitionGC-C/cGMP/PKGII, cAMP/PKANHE2, NHE3Intestine, KidneyDecreased Na⁺ absorption, Decreased HCO₃⁻ reabsorption jpp.krakow.plportlandpress.comphysiology.orgnih.govresearchgate.net
ClC RegulationUnknownClC-K2KidneyDownregulation of mRNA, contributing to natriuresis frontiersin.orgcapes.gov.brnih.govmedscape.com
Bicarbonate TransportGC-C/cGMP/PKGIICFTR, NHE3, H⁺-ATPaseIntestine, KidneyIncreased secretion (intestine), Decreased reabsorption (kidney) jpp.krakow.pljpp.krakow.plnih.govoup.comaacrjournals.orgphysiology.orgphysiology.org
Calcium SignalingGC-C IndependentUnknown Receptor, Ca²⁺Brain (Astrocytes)Increased intracellular Ca²⁺ nih.govnih.govresearchgate.netscientificarchives.comfrontiersin.org
pHi HomeostasisGC-C IndependentNHE, HCO₃⁻ TransportersBrain (Astrocytes)Increased pHi recovery nih.gov

Involvement of Other Second Messengers

While the primary and most well-characterized signaling pathway for this compound involves the activation of guanylate cyclase C (GC-C) and the subsequent rise in intracellular cyclic guanosine monophosphate (cGMP), a growing body of research reveals that this compound can also elicit cellular responses through cGMP-independent mechanisms. These alternative pathways involve a variety of other second messengers and signaling molecules, indicating a more complex and diverse regulatory role for this compound than previously understood. These non-canonical pathways are particularly prominent in tissues like the kidney and the brain, where they mediate distinct physiological effects.

Calcium (Ca²⁺) Signaling

This compound has been shown to modulate intracellular calcium (Ca²⁺) concentrations, initiating signaling cascades independent of the GC-C receptor. This is most evident in the central nervous system, particularly in astrocytes.

Research using primary astrocyte cultures and brain slices from both wild-type and GC-C knockout (KO) mice has demonstrated that this compound can induce an increase in intracellular Ca²⁺ levels. nih.govnih.govnih.gov This effect persists in GC-C KO animals, providing strong evidence for a GC-C-independent signaling mechanism. nih.govnih.govnih.govscientificarchives.comscientificarchives.com In astrocytes, which lack GC-C expression, this compound-induced Ca²⁺ elevation leads to cell hyperpolarization. scientificarchives.comscientificarchives.com This response is contrary to the depolarization caused by cell-permeable cGMP, further distinguishing this Ca²⁺-dependent pathway from the canonical cGMP cascade. scientificarchives.comscientificarchives.com The mobilization of intracellular Ca²⁺ in astrocytes by this compound is believed to play a role in the modulation of neuronal activity, highlighting a novel mechanism for gut-brain communication. nih.govnih.govnih.govfrontiersin.org

In the intestine, the anti-proliferative effects of this compound have also been linked to Ca²⁺. The canonical GC-C/cGMP pathway can lead to the activation of cyclic nucleotide-gated (CNG) ion channels, promoting Ca²⁺ influx. frontiersin.org In this context, Ca²⁺ acts as a tertiary messenger, linking the initial cGMP signal to the regulation of cell cycle progression. frontiersin.org

G-Protein Coupled Signaling

Evidence points to the existence of G-protein-coupled receptors (GPCRs) for this compound, particularly in the kidney. This was first suggested by the observation that the natriuretic, kaliuretic, and diuretic effects of this compound are preserved in GC-C deficient mice. researchgate.netdoi.orgnih.gov

Studies on immortalized human kidney epithelial (IHKE-1) cells, which have characteristics of the proximal tubule, revealed a dual signaling mechanism for this compound. researchgate.netdoi.orgportlandpress.comscite.ai In addition to the expected GC-C/cGMP pathway, this compound was found to activate a cGMP-independent pathway connected to a pertussis toxin-sensitive G-protein. researchgate.netdoi.orgnih.govportlandpress.comkarger.com Pertussis toxin specifically inhibits G-proteins of the Gi/o family. In these kidney cells, activation of this pathway by this compound resulted in hyperpolarization of the cell membrane, an effect that was abolished by pretreatment with pertussis toxin. doi.org This suggests that in the proximal tubule, this compound can act through a distinct GPCR to regulate ion transport, a pathway that is pH-sensitive and predominantly active at alkaline pH. karger.com

Phospholipase A₂ and Arachidonic Acid

In the distal segments of the nephron, specifically in the principal cells of the cortical collecting duct (CCD), this compound operates through another cGMP-independent pathway. Since CCD principal cells lack GC-C expression, the effects of this compound are necessarily mediated by an alternative receptor system. nih.govkarger.com

Research has shown that in mouse and human CCD cells, this compound activates phospholipase A₂ (PLA₂). nih.govnih.govkarger.comoup.comresearchgate.netresearcher.life This activation leads to the hydrolysis of membrane phospholipids (B1166683) and the release of arachidonic acid, which then acts as a second messenger. nih.govnih.govoup.comresearchgate.net The increase in intracellular arachidonic acid inhibits the activity of luminal Renal Outer Medullary Potassium (ROMK) channels, leading to depolarization of the principal cells. nih.govoup.comresearchgate.net This cGMP-independent, PLA₂-mediated mechanism is a key component of this compound's regulatory action on electrolyte and water transport in the collecting duct. nih.govoup.com

Crosstalk with Other Signaling Pathways

This compound signaling can also interact with other major intracellular signaling networks, such as the phosphoinositide 3-kinase (PI3K) pathway. In the hypothalamus, this compound plays a role in regulating energy homeostasis and satiety. nih.govnih.govdiabetesjournals.orgunige.ch In diet-induced obese (DIO) mice, which exhibit leptin resistance, central administration of this compound was found to restore hypothalamic leptin sensitivity. nih.govnih.gov

This effect was shown to be dependent on the PI3K pathway. This compound administration enhanced the phosphorylation and activation of components of the PI3K pathway in the hypothalamus of DIO mice. nih.govnih.gov Crucially, the blockade of PI3K signaling was found to abolish the beneficial effects of this compound on leptin responsiveness, whereas inhibition of the STAT3 pathway had no such effect. nih.gov This demonstrates a critical crosstalk between this compound signaling and the PI3K pathway in the central regulation of metabolism, independent of its classical second messenger cGMP. nih.govnih.gov

Data Tables

Table 1: Overview of this compound's Non-Canonical Second Messengers and Pathways

Second Messenger / PathwayPrimary Tissue/Cell TypeReceptor System (Proposed)Key Downstream EffectReference
Calcium (Ca²⁺) Astrocytes (Brain)GC-C Independent ReceptorIncreased intracellular Ca²⁺, cell hyperpolarization, modulation of neuronal activity nih.govnih.govscientificarchives.comfrontiersin.org
Pertussis Toxin-Sensitive G-Protein Proximal Tubule (Kidney)G-Protein Coupled Receptor (GPCR)Cell hyperpolarization, regulation of ion transport researchgate.netdoi.orgportlandpress.comkarger.com
Phospholipase A₂ (PLA₂) / Arachidonic Acid Cortical Collecting Duct (Kidney)GC-C Independent Receptor (likely GPCR)Inhibition of ROMK channels, cell depolarization nih.govnih.govkarger.comoup.com
Phosphoinositide 3-Kinase (PI3K) Hypothalamus (Brain)Crosstalk with GUCY2C pathwayPotentiation of leptin signaling, regulation of energy homeostasis nih.govnih.gov

Physiological Regulation by Uroguanylin Across Organ Systems

Gastrointestinal System Physiology

In the gastrointestinal tract, uroguanylin is a key regulator of intestinal fluid and electrolyte balance, contributes to the maintenance of the luminal microclimate, and influences the dynamic processes of epithelial cell renewal.

This compound is a potent regulator of fluid and ion homeostasis in the intestines. nih.gov It is secreted by various cells of the intestinal mucosa, including enterochromaffin cells, epithelial cells, and goblet cells. nih.gov The primary mechanism of action of this compound involves its binding to the guanylate cyclase-C (GC-C) receptor on the apical membrane of enterocytes. nih.govnih.govexploring-peptides.com This binding activates the intracellular enzyme guanylate cyclase, leading to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govexploring-peptides.com

The elevation in intracellular cGMP has two main effects on ion transport:

Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR, an apical chloride channel. nih.govnih.gov This leads to the secretion of chloride ions into the intestinal lumen.

Inhibition of the Na+/H+ Exchanger (NHE): The cGMP signaling pathway also inhibits the activity of the Na+/H+ exchanger, which reduces the absorption of sodium from the intestinal lumen. nih.govnih.gov

The net result of these actions is an increase in the luminal concentration of chloride and a decrease in the absorption of sodium. This electrochemical gradient drives the secretion of water into the intestinal lumen, thus maintaining mucosal hydration. nih.govexploring-peptides.combioscientifica.com Furthermore, this compound has been shown to stimulate the secretion of bicarbonate into the intestinal lumen, a process that is also, at least in part, dependent on CFTR. bioscientifica.comphysiology.orgnih.govahajournals.org

Key Molecular Events in this compound-Mediated Intestinal Secretion

StepMolecule/ReceptorActionOutcome
1This compoundBinds to GC-C receptorActivation of guanylate cyclase
2Guanylate CyclaseConverts GTP to cGMPIncreased intracellular cGMP
3cGMPActivates Protein Kinase G II (PKGII)Phosphorylation of target proteins
4PKGIIPhosphorylates CFTROpening of the chloride channel
5CFTRAllows chloride effluxChloride secretion into the lumen
6cGMPInhibits Na+/H+ ExchangerReduced sodium absorption

The activity of this compound is significantly influenced by the pH of the intestinal luminal microclimate. nih.gov Research has demonstrated that this compound is more potent in stimulating its receptor and eliciting chloride secretion in an acidic environment (pH 5.0-5.5). physiology.orgnih.govnih.gov This is in contrast to its counterpart, guanylin (B122020), which is more active in an alkaline environment. nih.gov

The N-terminal acidic amino acid residues of this compound are thought to be responsible for its enhanced activity under acidic conditions. nih.gov This pH sensitivity suggests a cooperative regulatory mechanism where this compound and guanylin actions are modulated by the changing acidity along the intestinal tract. nih.gov For instance, in the proximal small intestine, where the luminal content is more acidic due to gastric emptying, this compound would be the more potent agonist for GC-C. physiology.orgnih.gov

Moreover, by stimulating the secretion of bicarbonate, this compound directly contributes to the regulation of the luminal microclimate pH. nih.govbioscientifica.com This bicarbonate secretion can help to neutralize gastric acid in the duodenum and create a more favorable environment for digestive enzymes.

pH-Dependent Activity of Guanylin Peptides

PeptideOptimal pH for ActivityImplication for Intestinal Region
This compoundAcidic (pH ~5.0)More potent in the proximal small intestine
GuanylinAlkaline (pH ~8.0)More potent in the more distal, alkaline regions of the intestine

The guanylate cyclase C (GC-C) signaling pathway, activated by this compound, plays a role in regulating the dynamic balance of proliferation and differentiation of intestinal epithelial cells along the crypt-villus axis. nih.govresearchgate.netnih.gov The intestinal epithelium is in a constant state of self-renewal, with stem cells residing in the crypts giving rise to proliferating progenitor cells that then differentiate into mature enterocytes as they migrate up the villi. researchgate.net

Studies have shown that the expression of guanylin and this compound is absent in the bottom of the crypts but present in the more differentiated cells of the villus and the surface of the colon. researchgate.net This suggests a role for GC-C signaling in the transition from a proliferative to a differentiated state. researchgate.net In fact, the elimination of GC-C expression in mice has been shown to increase the length of the crypts, primarily due to an expansion of the proliferating cell compartment. nih.gov This indicates that the this compound-GC-C signaling axis helps to restrict the proliferating compartment in the intestine. nih.gov

Furthermore, there is evidence to suggest that the GC-C signaling pathway is involved in epithelial cell renewal and the maintenance of intestinal barrier integrity. nih.gov

Renal System Physiology

This compound also exerts significant physiological effects on the renal system, contributing to the regulation of salt and water balance.

This compound has been demonstrated to have natriuretic (increased sodium excretion), kaliuretic (increased potassium excretion), and diuretic (increased urine output) effects. nih.govscielo.brphysiology.orgscielo.brnih.gov When administered, this compound leads to a time- and dose-dependent increase in the urinary excretion of sodium, potassium, and water. nih.govscielo.br

These effects appear to be mediated through tubular transport mechanisms, as this compound has been shown to induce these changes without altering the glomerular filtration rate, plasma creatinine, or blood pressure. nih.govscielo.br One proposed mechanism is the downregulation of the Na+/K+ ATPase gamma-subunit in the kidney. nih.gov

Interestingly, the natriuretic and kaliuretic effects of this compound are still observed in mice lacking the GC-C receptor, suggesting the presence of an alternative, GC-C-independent signaling pathway in the kidney. nih.govscielo.broup.com

Renal Actions of this compound

ActionDescriptionObserved Effect
NatriuresisIncreased excretion of sodium in the urineSignificant increase in urinary sodium
KaliuresisIncreased excretion of potassium in the urineSignificant increase in urinary potassium
DiuresisIncreased production of urineIncrease in urine volume

The concept of an entero-renal endocrine axis proposes a communication pathway between the intestine and the kidney, where this compound acts as a key signaling molecule. bioscientifica.comfrontiersin.orgnih.gov According to this hypothesis, the ingestion of a high-salt meal stimulates the secretion of prothis compound from enteroendocrine cells in the intestine into the bloodstream. bioscientifica.comfrontiersin.org

This circulating prothis compound is then transported to the kidneys, where it is converted to its active form, this compound. frontiersin.org The locally activated this compound then acts on the renal tubules to promote the excretion of sodium and water, thereby preventing post-meal hypernatremia and hypervolemia. nih.govbioscientifica.comfrontiersin.org

Evidence supporting this hypothesis comes from studies on this compound-deficient mice, which exhibit an impaired ability to excrete a salt load administered orally and consequently develop higher blood pressure. exploring-peptides.comfrontiersin.org However, when salt is administered intravenously, these mice show a normal natriuretic response, indicating that this compound is specifically involved in the response to dietary salt. exploring-peptides.comfrontiersin.org

Intrarenal Paracrine and Autocrine Mechanisms of Action

This compound functions within the kidney not only as a circulating hormone but also as a locally acting mediator through paracrine and autocrine signaling pathways. nih.govnih.gov Messenger RNA (mRNA) transcripts for this compound and its receptor, guanylate cyclase C (GC-C), are expressed in renal tissues, indicating local synthesis and the presence of an intrinsic signaling system. nih.govoup.com This intrarenal system allows for direct regulation of renal functions. oup.com

The localization of GC-C receptors on the mucosal surface of renal tubule epithelial cells suggests that this compound produced and secreted locally can act on neighboring cells (paracrine) or on the same cell that produced it (autocrine). oup.com This local action is a key mechanism for modulating renal salt and water transport. nih.gov Studies in opossum kidney cells have shown that synthetic this compound can activate these local receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), the second messenger that mediates its effects. nih.govoup.com This intrarenal signaling pathway is crucial for the fine-tuning of renal excretion in response to various physiological stimuli, such as changes in dietary salt intake. nih.govnih.gov

Regulation of Renal Tubular Transport Mechanisms (e.g., Pendrin, Na+/K+ ATPase, ENaC)

This compound exerts significant control over renal function by modulating the activity and expression of key ion transport proteins along the renal tubules.

Pendrin: this compound has been shown to regulate the Cl⁻/HCO₃⁻ exchanger pendrin at the transcriptional level. nih.gov Expressed in the cortical collecting duct (CCD), pendrin is vital for bicarbonate secretion and plays a role in sodium chloride balance. nih.gov Research indicates that this compound inhibits the promoter of the pendrin gene, thereby reducing its expression. This action suggests a mechanism by which this compound can influence acid-base balance and sodium reabsorption in the distal nephron. nih.gov

Na+/K+ ATPase: The sodium-potassium pump (Na+/K+ ATPase) is a fundamental transporter for maintaining the sodium gradient necessary for reabsorption in the proximal tubule. This compound has been found to modulate the activity of this pump in proximal tubule cell lines. This regulation is complex, involving interactions between the cGMP/protein kinase G, cAMP/protein kinase A, and mTOR signaling pathways.

Renal TransporterLocation in NephronFunctionEffect of this compound
Pendrin (SLC26A4) Cortical Collecting Duct (CCD)Cl⁻/HCO₃⁻ exchange, Bicarbonate secretionInhibits gene expression at the transcriptional level nih.gov
Na+/K+ ATPase Basolateral membrane (e.g., Proximal Tubule)Establishes Na⁺ gradient for reabsorptionModulates activity via complex signaling pathways
ENaC Apical membrane (Collecting Duct)Rate-limiting step for Na⁺ reabsorptionIndirectly influenced as part of overall natriuretic effect

Central Nervous System and Energy Homeostasis

Role in Appetite Regulation and Satiety Signaling

This compound is a significant component of the gut-brain axis, acting as a satiety hormone that helps regulate food intake. jci.orgnih.gov Following nutrient ingestion, its precursor, prothis compound, is secreted by intestinal cells into the bloodstream. jci.orgresearchgate.net This prohormone travels to the central nervous system, particularly the hypothalamus, where it is converted into active this compound. jci.orgnih.gov

Once activated in the brain, this compound binds to its receptor, guanylyl cyclase 2C (GUCY2C), to signal satiety and reduce food intake. jci.orgresearchgate.net Studies in mice have demonstrated that silencing the GUCY2C receptor leads to hyperphagia (overeating), resulting in obesity and metabolic syndrome. nih.gov Conversely, administration of GUCY2C agonists can suppress appetite. nih.gov This signaling pathway is a crucial part of the neuroendocrine feedback system that controls hunger and satiation. nih.gov In states of obesity, the expression and secretion of this compound may be suppressed, potentially disrupting this satiety signal and contributing to increased calorie consumption. nih.govnih.gov

Impact on Energy Expenditure and Adiposity Metabolism

This compound's metabolic effects are mediated through the sympathetic nervous system and manifest in different types of adipose tissue: bioscientifica.comnih.gov

Brown Adipose Tissue (BAT) Thermogenesis: this compound activates the thermogenic program in BAT. bioscientifica.com This is evidenced by an increase in key thermogenic markers such as uncoupling protein 1 (UCP1) and PR domain-containing 16 (PRMD16), leading to greater heat production and energy consumption. bioscientifica.com

Metabolic ParameterEffect of Central this compound AdministrationKey Findings
Body Weight DecreaseReduction in weight gain independent of food intake bioscientifica.combioscientifica.com
Adiposity (Body Fat) DecreaseReduction in overall body fat stores bioscientifica.com
Energy Expenditure IncreasePrimary mechanism for weight loss effects bioscientifica.combioscientifica.com
BAT Thermogenesis IncreaseUpregulation of thermogenic markers like UCP1 bioscientifica.com
WAT Lipid Metabolism Increased Mobilization & OxidationPromotes "browning" and fat utilization bioscientifica.com

Gut-Brain Axis Integration and Hypothalamic Signaling Pathways

The this compound-GUCY2C system represents a distinct endocrine axis that integrates nutrient sensing in the gut with appetite control centers in the brain. nih.gov After a meal, the intestine secretes prothis compound into the circulation. jci.org This signal is selectively decoded in the hypothalamus, where the prohormone is cleaved to liberate active this compound. jci.orgnih.gov

In the hypothalamus, this compound activates GUCY2C receptors located on neurons, including proopiomelanocortin (POMC) expressing neurons in the arcuate nucleus. scientificarchives.com This activation triggers downstream anorexigenic (appetite-suppressing) pathways, contributing to the feeling of fullness and the cessation of eating. nih.govresearchgate.net This gut-brain connection allows the central nervous system to monitor caloric consumption and regulate feeding behavior accordingly. nih.govresearchgate.net The evolutionary diversification of this signaling pathway enables the coordination of central food acquisition regulation with the paracrine control of intestinal homeostasis. nih.gov

Astrocytic Modulation of Ion Transport and Function

Recent research has uncovered a novel role for this compound in the central nervous system, where it modulates the function of astrocytes through a GUCY2C-independent signaling pathway. scientificarchives.com While GUCY2C receptors are primarily located on neurons, this compound can directly affect astrocytes by increasing their intracellular calcium (Ca²⁺) concentration. scientificarchives.comnih.gov This effect persists even in animals lacking the GUCY2C receptor, confirming a separate mechanism of action. scientificarchives.comnih.gov

This Ca²⁺ signaling pathway in astrocytes has significant physiological consequences for ion transport and pH regulation: nih.gov

Modulation of H⁺ and Bicarbonate Transport: this compound was found to increase the activity of the Na⁺/H⁺ exchanger (NHE) and stimulate bicarbonate (HCO₃⁻) transport in cultured astrocytes. nih.govresearchgate.net This leads to changes in intracellular and extracellular pH. nih.govresearchgate.net

Regulation of Neuronal Activity: Since astrocyte Ca²⁺ signaling is involved in regulating neuronal circuits and tripartite synapses, this compound's action on these cells suggests it can indirectly modulate neuronal activity and brain function. nih.govnih.gov

This GUCY2C-independent pathway highlights the multifaceted roles of this compound in the brain, extending beyond hypothalamic appetite regulation to include the modulation of glial cell function and ion homeostasis. scientificarchives.comnih.gov

Potential Links to Attention and Hyperactive Behavior

While direct research linking this compound to attention deficit hyperactivity disorder (ADHD) is limited, its established presence and signaling pathways within the central nervous system (CNS) suggest potential indirect roles. This compound and its receptor, guanylate cyclase C (GC-C), are expressed in various regions of the brain. oup.comnih.gov The activation of GC-C by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in diverse neuronal functions. oup.com

Recent studies have highlighted the role of the this compound-GUCY2C endocrine axis in regulating feeding behavior and satiety through actions in the CNS. nih.gov Prothis compound, the precursor to this compound, is secreted by the gastrointestinal tract after nutrient ingestion and is converted to its active form, this compound, in the CNS, where it acts on receptors in the hypothalamus to reduce food intake. nih.gov This gut-brain signaling pathway underscores the influence of this compound on centrally-mediated behaviors. nih.gov Given that appetite and impulse control can be affected in individuals with hyperactive behaviors, this pathway presents a potential, though speculative, area for future investigation.

Other Physiological System Interactions

Reproductive System Involvement

Evidence suggests a role for this compound in the reproductive system. Messenger RNA (mRNA) transcripts for this compound and its receptor have been identified in reproductive tissues. oup.comnih.gov Specifically, receptors for this compound have been localized to the seminiferous tubules of the testis. nih.govoup.com

In the male reproductive tract, the human prostate gland has been shown to synthesize and secrete this compound. nih.gov Northern blot analysis has detected this compound transcripts in prostate RNA, and sequencing confirmed its identity to the intestinal form. nih.gov Immunohistochemistry revealed that this compound mRNA and the peptide itself are located in the epithelial cells of the prostate glands, showing a high degree of colocalization with prostate-specific antigen (PSA). nih.gov Furthermore, high molecular weight this compound-immunoreactive material has been detected in prostatic fluid, suggesting a potential role in male reproductive function. nih.gov

Tissue Finding Implication
TestisLocalization of this compound receptors in seminiferous tubules. nih.govoup.comSuggests a potential role in spermatogenesis or testicular function.
ProstateSynthesis and secretion of (pro-)this compound by epithelial cells. nih.govIndicates a possible function in the male reproductive tract and prostatic fluid. nih.gov

Lymphoid and Immune System Roles

The expression of this compound and its receptor, GC-C, has been detected in lymphoid and immune system tissues, pointing towards a potential role in immune regulation. oup.comnih.gov The presence of these signaling molecules suggests a pathway for paracrine and/or autocrine regulation of cellular functions via cGMP within the immune system. oup.com While the precise functions are still under investigation, the involvement of the lymphatic system is crucial for immune surveillance, trafficking of immune cells, and initiating adaptive immune responses. mdpi.comkhanacademy.org The discovery of this compound signaling components in these tissues opens avenues for exploring its influence on immune cell activity and inflammatory processes. researchgate.net

Olfactory Function and a Chemodetection System

This compound plays a significant role in the olfactory system as a chemosensory signal. A specialized subset of olfactory sensory neurons in the main olfactory epithelium expresses the receptor guanylyl cyclase GC-D, which is activated by this compound. nih.govresearchgate.net This activation is part of a cGMP-mediated signaling cascade that is distinct from the cAMP-mediated pathway used by canonical olfactory neurons. nih.gov

Research has demonstrated that these GC-D expressing neurons are highly sensitive detectors of this compound, which is present in urine and feces. nih.govnih.gov This suggests that this compound acts as a semiochemical, a chemical substance that carries information between individuals of the same species. nih.gov The detection of this compound by this specialized olfactory subsystem has been shown to influence food-related social learning in rodents. nih.gov For instance, the presence of this compound paired with a novel food odor can promote the acquisition of a preference for that food. nih.govresearchgate.net This indicates that this compound is a social cue that can modulate feeding behaviors through the sense of smell. nih.gov

Olfactory Component Interaction with this compound Functional Outcome
GC-D+ Olfactory Sensory NeuronsThis compound acts as a ligand, activating these neurons. nih.govresearchgate.netTriggers a cGMP-dependent signaling cascade for chemodetection. nih.gov
Olfactory SystemThis compound is detected as a semiochemical in urine and feces. nih.govnih.govMediates socially transmitted food preferences and associative learning. nih.govresearchgate.net

Cardiovascular System Associations (e.g., in Heart Tissue)

This compound has been implicated in cardiovascular homeostasis, particularly in conditions of fluid and salt imbalance such as congestive heart failure (CHF). physiology.org Studies have reported a significant, approximately 70-fold, increase in bioactive this compound in the urine of patients with CHF compared to healthy individuals. physiology.org This elevation is thought to be an adaptive physiological response to the sodium and fluid retention that characterizes this condition. physiology.org

The natriuretic action of this compound, which promotes sodium excretion by the kidneys, may help to counteract the volume overload in CHF. physiology.orgnih.gov The increase in urinary this compound excretion during CHF may be a compensatory mechanism to manage fluid balance. physiology.org Furthermore, plasma levels of prothis compound, the inactive precursor, are also elevated in patients with heart failure. nih.gov This suggests an activation of the this compound system as a counter-regulatory response to the pathophysiology of heart failure. nih.gov

Airway Function Modulation

The this compound system is also present and active in the respiratory system. This compound and its receptor, GC-C, are expressed in the airway epithelium, specifically in the apical membrane of bronchiolar nonciliated secretory (Clara) cells in rodents. nih.gov The activation of the GC-C/cGMP pathway by guanylin peptides can stimulate chloride conductance in the human airway epithelium. nih.gov

Studies in guinea pigs have shown that this compound has a potent bronchodilatory effect and can inhibit antigen-induced bronchoconstriction. nih.gov Intravenous administration of this compound was found to significantly inhibit ovalbumin-induced bronchoconstriction and microvascular leakage in a dose-dependent manner. nih.gov These findings suggest that this compound may play a role in modulating airway function and could be a potential area of interest for conditions like asthma. nih.govnih.govnih.gov

Regulation of Uroguanylin System Expression and Activity

Nutritional and Metabolic Influences on Uroguanylin Production

Nutritional and metabolic states significantly modulate the production of this compound. The intake of dietary salt is a key regulator. nih.gov Studies in rats have shown that while enteric this compound (Ugn) mRNA levels remain unaffected by salt intake, renal Ugn mRNA levels see a sharp increase during periods of high dietary salt consumption. nih.gov This suggests that the kidney, rather than the intestine, is the primary site of Ugn production in response to dietary salt, challenging the long-held hypothesis of an entero-renal axis for natriuretic signaling. nih.gov Oral administration of a hypertonic saline solution to humans has been shown to increase urinary this compound excretion within an hour, whereas intravenous administration of the same volume of NaCl has no effect, further supporting the idea that the intestine senses local sodium concentration. icm.edu.pl

The energy balance of an organism also plays a crucial role in this compound regulation. Food deprivation leads to a significant reduction in both duodenal and plasma levels of this compound. bioscientifica.comsigmaaldrich.com This effect is reversed upon refeeding. bioscientifica.com In diet-induced obese mice, this compound levels in the intestine and plasma are elevated compared to lean mice. bioscientifica.comsigmaaldrich.com Furthermore, in human obesity, particularly in patients with type 2 diabetes, there is an increased protein expression of proguanylin in the small intestine. bioscientifica.com Interestingly, female obese adolescents show higher intestinal immunostaining for this compound compared to their male counterparts. bioscientifica.comnih.gov

Luminal Environmental Factors and pH Sensitivity of this compound Potency

The activity of this compound in the intestinal lumen is highly dependent on the local chemical environment, particularly the pH. This compound exhibits greater potency in acidic conditions compared to alkaline conditions. icm.edu.plportlandpress.com Specifically, it is more potent at a pH of 5 than at a pH of 8. portlandpress.com This pH sensitivity is significant in the context of the duodenum, which receives acidic chyme from the stomach. icm.edu.pl In this acidic environment, this compound is thought to be a primary regulator, stimulating the secretion of bicarbonate to help neutralize the luminal contents and protect the mucosa. icm.edu.ploup.com This differential activity based on pH allows for targeted regulation along the gastrointestinal tract. icm.edu.pl

The mechanism behind this pH-dependent potency involves the modulation of the affinity of this compound for its receptor, guanylate cyclase-C (GC-C). nih.gov At an acidic pH, the potency of this compound is markedly enhanced, while the effectiveness of a related peptide, guanylin (B122020), is reduced. nih.gov This differential regulation suggests that the primary structures of these peptides have evolved to control a common set of receptors across the wide range of pH found in the intestinal lumen during digestion. nih.gov

Transcriptional and Post-transcriptional Control Mechanisms of this compound Gene (GUCA2B)

The human gene encoding this compound, GUCA2B (Guanylate Cyclase Activator 2B), is located on chromosome 1 and consists of 3 exons. karger.comgenecards.org this compound is initially synthesized as a preproprotein, which is then proteolytically processed to generate the active peptide. genecards.orguniprot.org This processing is a critical post-translational control point.

Transcriptional regulation of GUCA2B is influenced by various factors. For instance, this compound itself can regulate the transcription of other genes, such as the pendrin gene (PDS), which is involved in anion exchange in the kidney. karger.com This suggests the existence of complex feedback loops at the transcriptional level. This compound has been shown to exert an inhibitory effect on the pendrin gene promoter, likely through the action of heat shock factor 1 (HSF1). karger.com

In the context of disease, the expression of GUCA2B can be altered. For example, in human chronic inflammatory intestinal diseases, the expression of GUCA2B and its receptor, GUCY2C, is downregulated. frontiersin.org In colorectal cancer, GUCA2B has been identified as a potential hub gene and biomarker. researchgate.net

Hormonal Regulation and Feedback Loops (e.g., Leptin)

The production and activity of this compound are tightly controlled by hormonal signals, with the adipocyte-derived hormone leptin playing a central role. The regulation of this compound by nutritional status is dependent on leptin levels. bioscientifica.comdiabetesjournals.org In fasted mice, where leptin levels are low, this compound production is decreased. bioscientifica.com This reduction is reversed by either refeeding or the administration of exogenous leptin. bioscientifica.comsigmaaldrich.comdiabetesjournals.org

In leptin-deficient ob/ob mice, this compound levels are not affected by fasting or refeeding, indicating that leptin is essential for the nutritional regulation of this compound. bioscientifica.com Furthermore, treating these leptin-deficient mice with leptin up-regulates this compound levels in the duodenum. sigmaaldrich.comnih.gov This demonstrates a direct regulatory link between leptin and this compound.

Preclinical Models and Methodological Approaches in Uroguanylin Research

Gene Targeting Studies: Uroguanylin Knockout and Receptor-Specific Mouse Models

The development of genetically modified mouse models has been instrumental in elucidating the physiological roles of this compound. Gene-targeted mice with ablated this compound gene expression have been created to investigate its in vivo functions. researchgate.net These knockout mice show a complete absence of this compound message and protein, which has been confirmed by Northern and Western blot analyses. researchgate.netnih.gov Functionally, these animals exhibit an impaired ability to excrete an enteral load of sodium chloride, which is attributed to an inappropriate increase in renal sodium reabsorption. researchgate.netnih.gov Furthermore, this compound knockout mice have been observed to have increased blood pressure, a finding that underscores the peptide's role in maintaining salt homeostasis. researchgate.netnih.gov

In addition to this compound-deficient mice, models with targeted disruption of its primary receptor, guanylate cyclase C (GC-C), have been developed. frontiersin.org Interestingly, GC-C knockout mice (Gucy2c -/-) still exhibit significant natriuretic and kaliuretic responses to this compound administration in vivo. researchgate.netscielo.brscielo.br This suggests the existence of an alternative, GC-C independent signaling pathway for this compound in the kidney. scielo.brscielo.br In contrast to this compound knockout mice, GC-C knockout animals have normal blood pressure. nih.gov The differential phenotypes between the ligand and receptor knockout mice further support the hypothesis of a secondary receptor for this compound in the kidney. nih.gov Some studies have also utilized mice with deletions of the guanylin (B122020) gene to differentiate the specific roles of each peptide. frontiersin.org

Table 1: Phenotypes of this compound-Related Knockout Mouse Models

Model Key Phenotypic Characteristics Reference
This compound Knockout (Ugn-/-) Impaired natriuretic response to enteral salt load, increased blood pressure, reduced cGMP in small intestine mucosa. researchgate.netnih.gov
Guanylate Cyclase C Knockout (Gucy2c-/-) Retained natriuretic and kaliuretic response to this compound, normal blood pressure, resistant to STa-induced diarrhea. researchgate.netscielo.brscielo.brnih.gov
Guanylin Knockout Maintained fluid-ion homeostasis in the gut. frontiersin.org

In vitro Cellular Models for Receptor-Ligand Interaction and Signaling Analysis (e.g., T84 Intestinal Cells, Cultured Renal Cells, Astrocytes)

In vitro cellular models are crucial for dissecting the molecular mechanisms of this compound action, particularly for studying receptor-ligand interactions and downstream signaling pathways. The human colon carcinoma cell line, T84, is a well-established model for this purpose. icm.edu.pl These cells express the GC-C receptor and respond to this compound with a robust increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP). icm.edu.plphysiology.org T84 cells have been extensively used in bioassays to quantify the activity of this compound and its analogs, as the accumulation of cGMP is dose-dependent. physiology.org The pH of the cellular environment has been shown to influence this compound's potency in T84 cells, with greater activity observed in acidic conditions. icm.edu.pl

Cultured renal cells have also been employed to investigate the direct effects of this compound on the kidney. For instance, studies using Madin-Darby canine kidney (MDCK)-C11 cells, a distal tubule cell line, have shown that these cells express GC-C. nih.gov In this model, this compound was found to inhibit H+-ATPase activity and its surface expression through a PKG-dependent pathway, providing a cellular basis for its bicarbonaturic effect. nih.gov While less common, the potential role of this compound in the central nervous system has been explored using cultured astrocytes, among other neural cells.

Table 2: Key In Vitro Cellular Models in this compound Research

Cell Line Origin Key Application in this compound Research Reference
T84 Human Colon Carcinoma Receptor binding assays, cGMP accumulation bioassays, studying intestinal secretion. icm.edu.plphysiology.org
Caco-2 Human Colon Carcinoma Studying intestinal differentiation and transport. icm.edu.plnih.gov
MDCK-C11 Canine Kidney (Distal Tubule) Investigating renal H+-ATPase regulation and bicarbonate transport. nih.gov

Ex vivo Organ Perfusion Studies (e.g., Isolated Perfused Rat Kidney)

Ex vivo organ perfusion models, particularly the isolated perfused rat kidney, bridge the gap between in vitro cell culture and in vivo animal studies. This technique allows for the examination of the direct effects of this compound on renal function, independent of systemic neural and hormonal influences. physiology.orgnih.govresearchgate.net In this preparation, the renal artery is cannulated, and the kidney is perfused with a physiological buffer solution. physiology.orgnih.gov

Studies using the isolated perfused rat kidney have demonstrated that this compound elicits prominent natriuretic and diuretic responses. physiology.org The peptide also increases the fractional excretion of potassium and chloride and stimulates a significant increase in the urinary excretion of cGMP, without altering cAMP levels. physiology.org These findings indicate that this compound directly acts on the kidney to modulate electrolyte and water transport, mediated by the cGMP signaling pathway. physiology.org This model has also been used to compare the renal activities of this compound, guanylin, and their synthetic analogs. physiology.org

In vivo Animal Models for Physiological Assessment (e.g., Sealed-Urethra Mouse, Renal Clearance Models)

In vivo animal models are indispensable for assessing the integrated physiological effects of this compound on renal function and systemic fluid and electrolyte balance. The sealed-urethra mouse model is a technique used to measure acute diuretic, natriuretic, and kaliuretic responses to administered peptides. researchgate.netscielo.brscielo.br In this model, intravenous administration of this compound has been shown to induce time- and dose-dependent increases in urine volume and sodium and potassium excretion. researchgate.netscielo.brscielo.br

For more detailed physiological measurements, renal clearance models are employed. researchgate.netscielo.brscielo.br These studies, often conducted in anesthetized mice with catheterized bladders, allow for the continuous collection of urine and measurement of parameters such as glomerular filtration rate (GFR), plasma creatinine, and urine osmolality. researchgate.netscielo.brscielo.br Using this approach, it has been demonstrated that a constant infusion of this compound leads to significant natriuresis while GFR, heart rate, and blood pressure remain unchanged. researchgate.netscielo.brscielo.br This suggests that this compound's primary action is on tubular transport mechanisms rather than on renal hemodynamics. researchgate.netscielo.brscielo.br

Molecular Techniques for Expression and Activity Analysis (e.g., RT-PCR, Differential Display PCR, cGMP Accumulation Bioassays)

A variety of molecular techniques are employed to analyze the expression and activity of this compound and its signaling components. Reverse transcription-polymerase chain reaction (RT-PCR) and its quantitative variant (real-time RT-PCR) are standard methods to detect and quantify this compound and GC-C mRNA in various tissues, including the intestine and kidney. researchgate.netnih.govnih.gov These techniques have been crucial in confirming the absence of this compound transcripts in knockout mice and in identifying the expression of GC-C in cell lines like MDCK-C11. nih.govnih.gov

Differential display PCR is a technique used to identify changes in gene expression in response to a specific stimulus. nih.gov In the context of this compound research, it has been used to compare kidney RNA from vehicle-treated and this compound-treated mice. researchgate.netscielo.brscielo.br These studies revealed that this compound treatment leads to the downregulation of the mRNA for the Na+/K+ ATPase gamma-subunit, providing a potential molecular mechanism for its natriuretic effect. researchgate.netscielo.brscielo.br

The primary bioassay for this compound activity is the cGMP accumulation assay, which utilizes cells expressing the GC-C receptor, most commonly T84 cells. physiology.org The amount of cGMP produced by these cells in response to a sample is measured, typically by enzyme-linked immunoassay (ELISA), and serves as a direct indicator of the bioactive this compound present. physiology.orgphysiology.org This assay is highly sensitive and has been optimized to quantify this compound levels in biological samples like urine. physiology.org

Molecular Pathophysiological Mechanisms Involving Uroguanylin

Dysregulation in Salt-Sensitive Hypertension: Molecular Basis of Impaired Natriuretic Response

Uroguanylin is considered an intestinal natriuretic hormone, linking the gut to the kidney in an endocrine axis that helps maintain sodium balance. nih.govnih.gov Following an oral salt load, this compound is released from the intestine, circulates in the plasma, and acts on the kidneys to promote sodium and water excretion (natriuresis and diuresis). portlandpress.comnih.gov

The molecular basis for this natriuretic response involves this compound binding to its receptors on the apical membranes of renal tubular cells. nih.gov This activation leads to an increase in the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates the activity of ion channels and transporters to reduce sodium reabsorption. nih.govscielo.br

In salt-sensitive hypertension, this regulatory mechanism is impaired. Studies have shown that a dysfunction in the this compound system may contribute to the development of hypertension. ahajournals.org Key research findings indicate:

Impaired Natriuretic Response : Individuals with salt-sensitive hypertension may have a blunted natriuretic response to this compound. In spontaneously hypertensive rats (SHRs), the natriuretic and diuretic effects of this compound were lost compared to normotensive control rats, suggesting a dysfunction in the this compound pathway is involved in the pathogenesis of hypertension. ahajournals.org

Genetic Knockout Models : Mice lacking the this compound gene (this compound knockout mice) exhibit hypertension and an impaired ability to excrete an enteral salt load. ahajournals.orgphysiology.orgnih.govnih.gov This is primarily due to an inappropriate increase in renal sodium reabsorption, establishing a clear role for this compound in maintaining salt homeostasis and normal blood pressure. nih.govnih.gov

Receptor-Independent Mechanisms : Interestingly, this compound can induce natriuresis even in mice lacking the GC-C receptor, suggesting the existence of an alternative receptor or signaling mechanism in the kidney. nih.govscielo.brahajournals.org This highlights the complexity of this compound's renal actions. Human this compound exists in two stable conformations; the 'A' isomer potently activates the intestinal GC-C receptor, while the 'B' isomer has potent natriuretic activity in the kidney, suggesting distinct receptors or responses in different tissues. ahajournals.org

Study ModelKey FindingImplication for Hypertension
Spontaneously Hypertensive Rats (SHRs)Lost natriuretic and diuretic response to this compound infusion. ahajournals.orgDysfunction of the this compound system contributes to hypertension. ahajournals.org
This compound Knockout MiceIncreased blood pressure and impaired excretion of an oral salt load. nih.govnih.govThis compound is essential for normal renal sodium excretion and blood pressure maintenance. nih.gov
GC-C Knockout MiceRetained natriuretic response to this compound. nih.govscielo.brThis compound can act through GC-C independent pathways in the kidney to regulate sodium balance. scielo.br

Contributions to Gastrointestinal Disorders:

The this compound signaling pathway is central to maintaining fluid and electrolyte balance in the intestine. nih.gov This same pathway is exploited by certain pathogenic bacteria, leading to secretory diarrhea.

The heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli (ETEC) is a molecular mimic of this compound. scielo.brpnas.org STa binds to and activates the same GC-C receptor as this compound but with much higher potency. scielo.brpnas.org This overstimulation of the GC-C receptor leads to a massive increase in intracellular cGMP. aacrjournals.org The elevated cGMP levels trigger a cascade of events, including the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), which results in excessive secretion of chloride ions and water into the intestinal lumen, causing profuse, watery diarrhea. scielo.braacrjournals.org The structural similarities between STa and this compound, particularly the disulfide bonds that "lock" STa in its active conformation, account for its superagonist properties. nih.gov

The this compound/GC-C signaling pathway is also implicated in intestinal inflammation, such as that seen in Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. bioscientifica.comfrontiersin.org In a healthy intestine, this pathway helps maintain the integrity of the epithelial barrier and regulates inflammatory responses. nih.govunav.edu

Research has shown that the GC-C signaling pathway is significantly downregulated in the inflamed intestinal mucosa of patients with IBD. bioscientifica.comtandfonline.com Key findings include:

Reduced Ligand and Receptor Expression : The expression of both this compound and its receptor, GC-C, is significantly reduced in inflamed tissue from IBD patients. tandfonline.comdovepress.com This downregulation correlates with the severity of the inflammation. bioscientifica.com

Impaired Barrier Function : The loss of GC-C signaling contributes to a dysfunctional epithelial barrier, a key feature of IBD. nih.gov

Therapeutic Potential : Restoring the silenced this compound/GC-C pathway is a promising therapeutic strategy for IBD. bioscientifica.com Analogs of this compound, such as plecanatide (B610132) and dolcanatide, have been shown to ameliorate colonic inflammation in animal models, possibly by suppressing the production of pro-inflammatory cytokines. bioscientifica.com

A recent study using single-cell RNA sequencing revealed that the number of this compound-producing cells is significantly reduced in IBD patients, suggesting a novel pathogenic mechanism and providing a basis for therapies using this compound mimetics. dovepress.com

Molecular Links to Metabolic Imbalance and Obesity: Disrupted Satiation and Adiposity Accumulation

Emerging evidence points to a significant role for this compound in the regulation of energy homeostasis and body weight, establishing a gut-brain endocrine axis for satiety. bioscientifica.comjefferson.edu After a meal, this compound is released from the intestine into the circulation. nih.gov Its prohormone form, prothis compound, travels to the central nervous system, where it is converted to active this compound. nih.govjci.org

In the hypothalamus, this compound binds to GC-C receptors, activating anorexigenic (appetite-suppressing) pathways and producing a feeling of satiation. bioscientifica.comjefferson.edu Disruption of this axis is linked to metabolic imbalance and obesity.

Satiety Signaling : Studies in mice have shown that central administration of this compound reduces food intake and body weight. bioscientifica.comnih.gov Conversely, mice lacking the GC-C receptor tend to overeat and gain more weight. nih.gov

Obesity and this compound Deficiency : Diet-induced obesity can disrupt this satiety circuit. Overnutrition may induce stress in the intestine, leading to a reduction or loss of this compound expression, creating a hormone deficiency that promotes overeating. unav.edujefferson.edu

Adipose Tissue Regulation : Beyond the brain, this compound influences adipose tissue. Central administration of this compound has been shown to induce thermogenesis in brown adipose tissue and promote lipid mobilization in white adipose tissue through the sympathetic nervous system. diabetesjournals.orgnih.gov It may also exert anti-inflammatory effects directly on adipose tissue, which is often dysfunctional in obesity. drzaar.com This suggests this compound helps regulate both energy intake and energy expenditure. diabetesjournals.org

ConditionMolecular MechanismConsequence
Post-meal (Normal)Prothis compound released from gut, converted to this compound in the brain. nih.govActivation of hypothalamic GC-C receptors, leading to satiety. bioscientifica.com
Diet-Induced ObesityIntestinal stress leads to decreased this compound expression. jefferson.eduDisrupted satiety signaling, promoting overeating and weight gain. jefferson.edu
Central this compound ActionStimulation of sympathetic nervous system. nih.govIncreased fat metabolism in adipose tissue and energy expenditure. diabetesjournals.orgnih.gov

Role in Epithelial Cell Homeostasis and Carcinogenesis:

The this compound/GC-C signaling axis is a critical regulator of the normal life cycle of intestinal epithelial cells, maintaining a balance between proliferation, differentiation, and apoptosis (programmed cell death). frontiersin.orgaacrjournals.org Disruption of this pathway is a key event in the development of colorectal cancer. frontiersin.orgjefferson.edu

This compound and its sister peptide, guanylin (B122020), are considered endogenous tumor suppressors in the intestine. jefferson.edutandfonline.com The molecular basis for this tumor-suppressing role involves several mechanisms:

Loss of Hormone Expression : In the early stages of colorectal tumorigenesis, one of the most common and earliest molecular changes is the silencing of this compound and guanylin gene expression. aacrjournals.orgtandfonline.comnih.gov This loss is often a direct consequence of mutations in the APC gene, a key event in the adenoma-carcinoma sequence. tandfonline.com

Receptor Retention : While the ligands are lost, the GC-C receptor itself is typically retained and often upregulated on cancer cells. aacrjournals.orgnih.gov This "orphaned" receptor becomes a target for potential therapeutic intervention.

Regulation of Cell Cycle and Apoptosis : Activation of the GC-C receptor by this compound inhibits the proliferation of colon cancer cells. aacrjournals.orgpnas.org It does so by prolonging the cell cycle, effectively acting as a cytostatic agent. frontiersin.orgpnas.org Furthermore, this compound can induce apoptosis in colon cancer cells, helping to eliminate abnormal cells. aacrjournals.orgnih.gov

Preclinical Evidence : In preclinical studies, the oral administration of this compound to a mouse model of colorectal cancer significantly suppressed the formation of intestinal polyps by about 50%. portlandpress.comaacrjournals.orgnih.gov This effect was linked to the induction of apoptosis. portlandpress.comresearchgate.net

Anti-proliferative Effects via cGMP Pathway and Calcium Influx

This compound exerts significant anti-proliferative effects on intestinal epithelial cells, a mechanism primarily mediated by the cyclic guanosine monophosphate (cGMP) signaling pathway. frontiersin.org This process is initiated by the binding of this compound to its receptor, guanylate cyclase C (GC-C), a transmembrane protein expressed on the surface of intestinal epithelial cells. wjgnet.com This binding event activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cGMP. oup.com

The accumulation of intracellular cGMP is a critical step in the anti-proliferative cascade. jefferson.edu cGMP acts as a second messenger, though its downstream effectors in this specific context appear to diverge from the conventional protein kinase G (PKG) and protein kinase A (PKA) pathways. nih.gov Instead, research points to the involvement of cyclic nucleotide-gated (CNG) channels. nih.govfrontiersin.org cGMP directly activates these channels, facilitating an influx of extracellular calcium (Ca2+) into the cell. nih.govpnas.org This influx of Ca2+ is essential for the anti-proliferative action, as chelating cytosolic Ca2+ reverses the inhibitory effect of this compound's signaling cascade on cell proliferation. nih.govpnas.org

The increased intracellular calcium concentration, acting as a third messenger, is believed to be the link between the cell surface signaling events and the nuclear processes that regulate cell proliferation. frontiersin.orgpnas.org This pathway ultimately leads to a delay in the progression of the cell cycle, rather than inducing apoptosis in all contexts. jefferson.edu The entire signaling cascade, from GC-C activation to calcium influx, represents a paracrine mechanism that helps maintain the balance between epithelial cell proliferation and differentiation, thus preserving intestinal homeostasis. frontiersin.org

Table 1: Key Molecules in this compound's Anti-proliferative Pathway

Molecule Role
This compound Endogenous peptide hormone, ligand for GC-C.
Guanylate Cyclase C (GC-C) Transmembrane receptor for this compound; produces cGMP upon activation. wjgnet.com
Cyclic GMP (cGMP) Second messenger that directly activates CNG channels. jefferson.edunih.gov
Cyclic Nucleotide-Gated (CNG) Channels Ion channels that open in response to cGMP, allowing calcium influx. nih.govfrontiersin.org
Calcium (Ca2+) Third messenger that mediates the anti-proliferative effects. frontiersin.orgpnas.org

Molecular Basis of this compound Expression Loss in Colon Carcinoma

A significant and near-universal finding in colorectal carcinogenesis is the marked downregulation of this compound and its sister peptide, guanylin. aacrjournals.orgnih.govresearchgate.net Messenger RNA (mRNA) transcripts for both peptides are severely decreased or undetectable in colon polyps and adenocarcinomas when compared to the adjacent normal mucosal tissue. aacrjournals.orgnih.govresearchgate.net This loss of expression is considered an early event in the progression of colorectal cancer. portlandpress.com

In stark contrast to the loss of its ligands, the expression of the GC-C receptor is generally retained, and in some cases overexpressed, in colorectal tumors. aacrjournals.orgjefferson.edu This retention of the receptor while its activating hormones are lost creates a state of signaling silence. wjgnet.com The underlying molecular mechanism for the transcriptional silencing of the this compound gene (GUCA2B) and the guanylin gene (GUCA2A) is linked to alterations in key signaling pathways that are frequently mutated in colon cancer.

One of the primary drivers of this silencing is the dysregulation of the Wnt/β-catenin signaling pathway, often initiated by mutations in the APC (Adenomatous Polyposis Coli) gene. jefferson.edu Aberrant Wnt signaling leads to the nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to alter the expression of target genes. It is proposed that this pathway is directly or indirectly responsible for repressing the transcription of the GUCA2A and GUCA2B genes. jefferson.edu A specific genomic locus that regulates both genes, acting as a locus control region, has been identified as being responsive to Wnt-stimulated silencing. jefferson.edu

The loss of this compound expression disrupts the homeostatic balance in the intestinal crypt, where it normally promotes differentiation and controls proliferation. frontiersin.org This disruption is considered a key step in tumor initiation, as it allows for unchecked cell proliferation and contributes to the formation of adenomatous polyps, the precursors to adenocarcinomas. aacrjournals.orgnih.gov The silencing of the this compound/GC-C signaling axis is therefore considered a critical tumor suppressor mechanism that is lost during colorectal tumorigenesis. wjgnet.comportlandpress.com

Table 2: Gene Expression Changes in Colon Carcinoma

Gene/Protein Expression in Normal Colon Mucosa Expression in Colon Adenocarcinoma Implication
This compound (GUCA2B) Present Markedly reduced or absent aacrjournals.orgnih.gov Loss of anti-proliferative and pro-differentiating signal.
Guanylin (GUCA2A) Present Markedly reduced or absent researchgate.net Loss of a key paracrine hormone.
Guanylate Cyclase C (GC-C) Present Retained or overexpressed aacrjournals.orgjefferson.edu Receptor is available but not activated by endogenous ligands.

Molecular Associations with Renal and Cardiovascular Conditions

This compound has significant molecular associations with renal function and disease. The kidney is a key site for both the action and clearance of this compound and its precursor, prothis compound. oup.comcapes.gov.br In healthy individuals, the kidney participates in the metabolism and excretion of this compound. capes.gov.br However, in patients with chronic renal failure, there is a substantial increase in the plasma concentrations of both this compound and prothis compound. oup.comportlandpress.com

This elevation is largely attributed to impaired renal clearance due to a decreased glomerular filtration rate. bioscientifica.com Studies have shown a significant positive correlation between plasma levels of immunoreactive this compound and serum creatinine, a marker of renal dysfunction. capes.gov.br Furthermore, in renal impairment, the proportion of the inactive precursor, prothis compound, increases in both plasma and urine relative to the active this compound-16 form. capes.gov.brbioscientifica.com This suggests that not only is clearance impaired, but the conversion of the prohormone to the active hormone may also be affected. The accumulation of these peptides in chronic renal failure indicates their important role in the entero-renal axis for fluid and electrolyte balance, which becomes dysregulated in this disease state. oup.com

In congestive heart failure (CHF), a condition characterized by impaired sodium and water homeostasis, the this compound system is also significantly activated. nih.gov Patients with CHF exhibit markedly increased urinary excretion of this compound bioactivity, with levels reported to be up to 70-fold higher than in healthy individuals. physiology.orgnih.gov Plasma levels of the precursor, prothis compound, are also significantly elevated in CHF patients. nih.gov

This increase is thought to be an adaptive response to the cardiovascular pathophysiology of CHF. physiology.orgnih.gov The elevated levels of prothis compound are associated with the severity of heart failure, as measured by the New York Heart Association (NYHA) class, and are also linked to impaired renal function and a history of hypertension, common comorbidities in CHF. nih.gov The accumulation of prothis compound in CHF is likely a result of both an increased stimulus for its production as a natriuretic peptide and reduced renal clearance. portlandpress.combioscientifica.com This activation of the this compound system in CHF parallels that of other natriuretic peptides, such as atrial natriuretic peptide (ANP), highlighting its role in the body's attempts to regulate fluid volume in a state of cardiac dysfunction. physiology.org

Table 3: this compound Levels in Renal and Cardiovascular Disease

Condition Plasma this compound/Prothis compound Levels Urinary this compound Levels Primary Molecular Association
Chronic Renal Failure Significantly increased oup.comportlandpress.com Increased portlandpress.com Impaired renal clearance and metabolism. capes.gov.brbioscientifica.com
Congestive Heart Failure Significantly increased (prothis compound) nih.gov Significantly increased physiology.orgnih.gov Adaptive response to fluid overload and associated renal dysfunction. nih.govphysiology.org

Future Directions and Emerging Research Avenues

Elucidation of Novel Receptors and Unidentified Signaling Cascades for Uroguanylin

While Guanylate Cyclase-C (GC-C) is the well-established receptor for this compound in the intestine, compelling evidence points towards the existence of additional, as-yet-unidentified receptors and signaling cascades in other tissues. A significant breakthrough in this area has been the identification of Guanylyl Cyclase D (GC-D) as another receptor for this compound. nih.gov This discovery opens up new avenues for understanding the tissue-specific effects of this compound beyond the gut.

Furthermore, studies in this compound knockout mice have revealed that the natriuretic (sodium-excreting) response to oral salt loading is impaired, yet intravenous administration of sodium chloride still elicits a normal natriuretic response. nih.gov This suggests the presence of this compound receptors in the kidney that are distinct from GC-C and are crucial for the "entero-renal axis," a communication pathway between the gut and the kidneys. nih.gov Research in opossum kidney cells has also hinted at a pertussis toxin-sensitive signaling pathway, indicative of a G-protein coupled receptor mediating some of this compound's renal effects. researchgate.net

Deeper Understanding of Guanylate Cyclase-Independent Mechanisms in Diverse Tissues

A growing body of research is dedicated to understanding how this compound exerts its effects independently of the canonical GC-C/cGMP pathway. In the kidney, for instance, the natriuretic, kaliuretic (potassium-excreting), and diuretic effects of this compound persist even in mice lacking the GC-C receptor. nih.gov This strongly indicates the operation of alternative signaling mechanisms.

In the renal proximal tubules, this compound appears to activate a dual signaling pathway, involving both GC-C and a G-protein coupled receptor. nih.gov In the cortical collecting ducts, a cGMP-independent pathway is prominent, where this compound activates phospholipase A2, leading to the production of arachidonic acid and subsequent inhibition of luminal potassium channels. nih.govnih.gov

Intriguingly, recent studies have also uncovered GC-C-independent actions of this compound in the central nervous system. In astrocytes, this compound can increase intracellular calcium concentrations, a signaling event that is independent of GC-C, which is primarily located in neurons. nih.govnih.gov This finding suggests a novel role for this compound in neuro-glia communication and brain function.

Interplay of this compound with Other Endocrine and Paracrine Systems in Integrated Physiological Responses

This compound does not function in isolation; its physiological effects are intricately woven with those of other endocrine and paracrine systems. A key area of investigation is its interaction with other systems that regulate salt and water balance, such as the renin-angiotensin-aldosterone system (RAAS) and natriuretic peptides. nih.gov this compound's role as an "intestinal natriuretic hormone" positions it as a critical player in the post-meal regulation of sodium homeostasis, acting in concert with these other established systems. researchgate.net

The interplay between this compound and atrial natriuretic peptide (ANP) is particularly complex. Studies in isolated perfused rat kidneys have shown that ANP can enhance the natriuretic and kaliuretic effects of low-dose this compound, suggesting a synergistic relationship. nih.gov However, at higher concentrations of this compound, ANP appears to inhibit its effects, pointing to a more nuanced interaction that is dose-dependent. nih.gov

Beyond fluid and electrolyte balance, emerging research highlights a role for this compound in appetite regulation and metabolism, suggesting crosstalk with satiety hormones. Nutrient intake stimulates the secretion of prothis compound, which is then converted to active this compound in the hypothalamus, activating anorexigenic (appetite-suppressing) pathways. nih.gov This positions the this compound system as a potential therapeutic target for obesity and metabolic syndrome. nih.gov

Advanced Integrative Physiological Studies of the this compound Axis in Health and Disease

The concept of the "this compound axis" — encompassing its synthesis, secretion, circulation, and target tissue actions — is central to understanding its integrated physiological role. The entero-renal axis is a prime example of this, where this compound, produced in the gut in response to dietary salt, travels through the bloodstream to the kidneys to promote sodium excretion. nih.govfrontiersin.org This gut-kidney communication is vital for maintaining sodium balance.

Recent research has added another layer of complexity to this axis with the discovery of two distinct, stable conformational isomers of human this compound, termed A and B. nih.gov The A isomer is a potent activator of the intestinal GC-C receptor, while the B isomer is a weak agonist at this receptor but exhibits potent natriuretic activity in the kidney. nih.gov This suggests a remarkable tissue-specific functionality, where different conformations of the same peptide elicit distinct physiological responses in different organs. nih.gov Furthermore, at high concentrations, the A isomer can antagonize the natriuretic action of the B isomer, indicating a sophisticated regulatory interplay between the two forms. nih.gov

Molecular Exploration of this compound's Role in Previously Uncharted Pathologies

The expanding knowledge of this compound's diverse functions has opened the door to investigating its involvement in a range of pathologies beyond its traditional scope. There is growing interest in its role in cardiovascular and renal diseases. For instance, plasma and urinary concentrations of this compound are elevated in patients with renal and heart failure, suggesting it may be part of a compensatory response or a biomarker for these conditions. researchgate.netnih.gov

In the context of cancer, particularly colorectal cancer, this compound is emerging as a potential tumor suppressor. Its expression is often decreased in colonic carcinomas, and preclinical studies have shown that oral administration of this compound can reduce the number and size of intestinal polyps in mouse models. researchgate.netnih.gov This anti-proliferative effect appears to be mediated through the GC-C receptor and the regulation of epithelial cell turnover. nih.gov

The role of the this compound system in metabolic disorders is also a burgeoning field of research. Its involvement in appetite regulation and satiation suggests that dysregulation of this system could contribute to the pathogenesis of obesity and metabolic syndrome. nih.gov Future molecular exploration in these and other uncharted pathologies will be crucial for unlocking the full therapeutic potential of targeting the this compound system.

Q & A

Q. What experimental models are optimal for investigating uroguanylin’s physiological roles in gastrointestinal and renal systems?

Methodological Approach:

  • Use in vitro models (e.g., T84 or Caco-2 cell lines) to study receptor binding (GC-C) and cyclic GMP signaling.
  • Validate with in vivo models (this compound-knockout mice or diet-induced metabolic syndrome rodents) to assess systemic effects.
  • Adhere to NIH preclinical guidelines for reporting animal strain, diet, and environmental controls to ensure reproducibility .
  • For renal studies, employ isolated perfused kidney models to quantify natriuretic responses .

Q. How can this compound levels be accurately quantified in biological samples?

Methodological Approach:

  • Use enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening, ensuring antibody specificity via cross-reactivity tests with guanylin and other analogs.
  • Validate with liquid chromatography-mass spectrometry (LC-MS) for absolute quantification, including isotope-labeled internal standards .
  • Pre-treat samples with protease inhibitors to prevent peptide degradation .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

Methodological Approach:

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report confidence intervals and effect sizes to address variability in peptide bioavailability .

Q. How to design a reproducible protocol for this compound extraction from intestinal tissue?

Methodological Approach:

  • Homogenize tissue in acidic methanol (1:10 w/v) to stabilize the peptide.
  • Purify via solid-phase extraction (C18 columns) and confirm recovery rates using spiked synthetic this compound .
  • Document centrifugation speeds, buffer pH, and temperature controls to enable replication .

II. Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor binding affinities be resolved across studies?

Methodological Approach:

  • Perform comparative analyses using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under standardized conditions (pH 7.4, 37°C).
  • Control for confounding factors like tissue-specific post-translational modifications or endogenous guanylin interference.
  • Validate receptor specificity via CRISPR-Cas9 knockout models and publish raw binding curves in supplementary materials .

Q. What strategies improve the stability of this compound analogs for therapeutic research?

Methodological Approach:

  • Introduce D-amino acids or cyclization to reduce enzymatic degradation.
  • Use molecular dynamics simulations to predict structural stability and validate with circular dichroism (CD) spectroscopy.
  • Assess in vivo half-life in murine models with timed blood sampling .

Q. How to investigate this compound’s role in inter-organ crosstalk (e.g., gut-kidney axis)?

Methodological Approach:

  • Employ dual-isotope tracing (³H-uroguanylin and ¹⁴C-metabolites) in perfused organ systems.
  • Use transcriptomic profiling (RNA-seq) to identify this compound-regulated genes in target tissues.
  • Integrate with systems biology models to map peptide signaling networks .

Q. What experimental designs address conflicting data on this compound’s role in obesity-related metabolic disorders?

Methodological Approach:

  • Conduct a meta-analysis of preclinical studies using PRISMA guidelines to identify heterogeneity sources (e.g., diet composition, animal age).
  • Design a longitudinal cohort study with standardized endpoints (e.g., plasma this compound, BMI, insulin sensitivity).
  • Apply causal inference models to distinguish correlation from causation .

III. Methodological Frameworks

  • For Research Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
  • For Data Contradictions : Apply Bradford Hill criteria to assess causality in observational studies .
  • For Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.